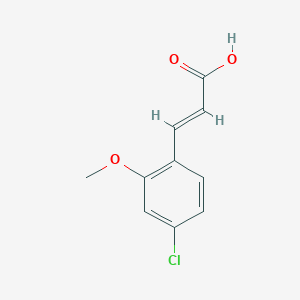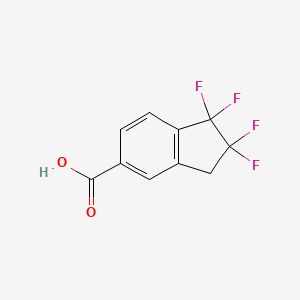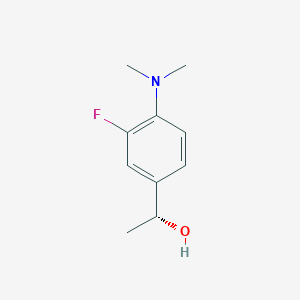
(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a complex structure that includes a dimethylamino group, a fluorine atom, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves several steps, starting from readily available precursors. One common method involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using a palladium catalyst to produce 2-(dimethylamino)ethanol . This intermediate can then be further functionalized to introduce the fluorine atom and the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the dimethylamino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
科学研究应用
Chemistry
In chemistry, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its chiral nature also makes it useful for investigating enantioselective processes.
Medicine
In medicine, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
作用机制
The mechanism by which ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
相似化合物的比较
Similar Compounds
®-1-(4-(Dimethylamino)-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic effects compared to its halogenated analogs. These differences can result in distinct biological activities and applications.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
(1R)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m1/s1 |
InChI 键 |
PSLIVMZHOVUYSD-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC(=C(C=C1)N(C)C)F)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


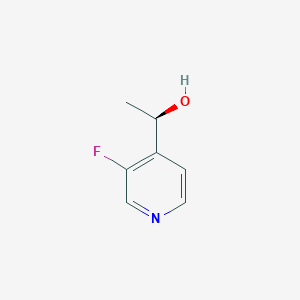
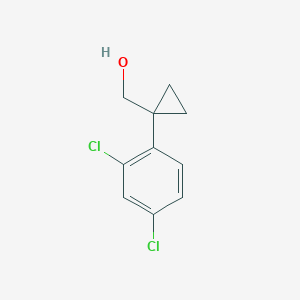
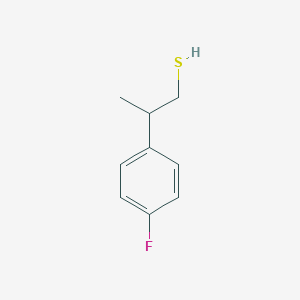
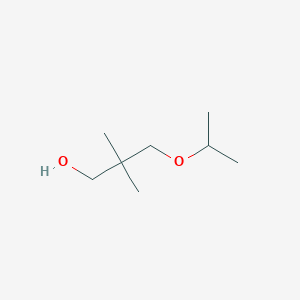
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

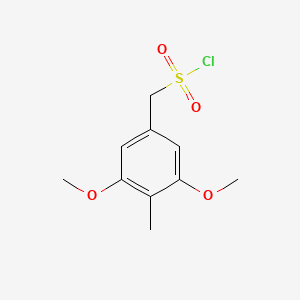
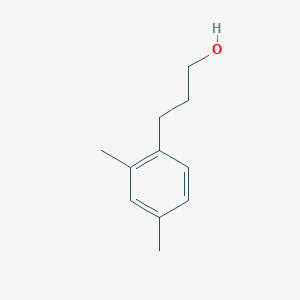
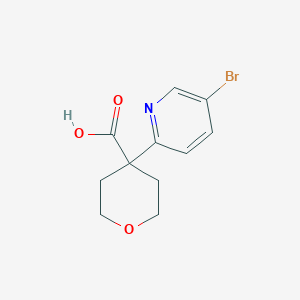
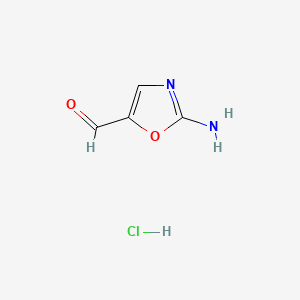
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
